1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS No.: 877640-59-0
Cat. No.: VC6647852
Molecular Formula: C20H23N3O5
Molecular Weight: 385.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877640-59-0 |
|---|---|
| Molecular Formula | C20H23N3O5 |
| Molecular Weight | 385.42 |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
| Standard InChI | InChI=1S/C20H23N3O5/c1-26-15-6-4-14(5-7-15)23-12-13(10-19(23)24)21-20(25)22-17-9-8-16(27-2)11-18(17)28-3/h4-9,11,13H,10,12H2,1-3H3,(H2,21,22,25) |
| Standard InChI Key | CBRXSFPKHGFDTB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)OC)OC |
Introduction
Synthesis
The synthesis of compounds like this typically involves:
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Preparation of the Urea Core: Reacting isocyanates or carbamates with amines under controlled conditions.
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Substitution on Aromatic Rings: Introducing methoxy groups via methylation using reagents like dimethyl sulfate or methyl iodide.
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Formation of the Pyrrolidinone Ring: Employing cyclization reactions involving amines and carbonyl compounds.
Detailed synthetic routes for similar urea derivatives have been reported in the literature. For example:
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The use of catalysts such as KI/oxone in water under ultrasonic activation has been documented for green and efficient synthesis of urea derivatives .
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Multistep procedures involving intermediate formation followed by condensation reactions are common .
Biological Activity
Urea derivatives are known for their pharmacological potential. While no specific data on 1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea was found in the provided sources, structurally related compounds have demonstrated:
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Antiproliferative Activity: Diarylureas have shown inhibitory effects on cancer cell lines such as A549 (lung cancer) and HCT-116 (colorectal cancer) .
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Enzyme Inhibition: Urea-based molecules often act as inhibitors for enzymes like kinases due to their ability to form hydrogen bonds with active site residues .
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Antimicrobial Properties: Some urea derivatives have been studied for antibacterial or antifungal effects.
Table: Comparison of Related Urea Derivatives
Potential Applications
Given its structural similarity to bioactive urea derivatives:
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Cancer Therapy: The compound may be explored as a lead molecule for anticancer drug development.
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Enzyme Targeting: Its ability to form hydrogen bonds could make it a candidate for enzyme inhibition studies.
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Material Science: Urea derivatives are sometimes used in polymer synthesis or as intermediates in organic reactions.
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